7,7-Dimethoxy-hept-1-yne

Organic Synthesis Acetal Protection Yield Comparison

7,7-Dimethoxy-hept-1-yne is a difunctional C9 organic building block characterized by a terminal alkyne and a masked aldehyde in the form of a dimethyl acetal at the C7 position. This configuration is strategically designed to provide two orthogonal reactive handles within a seven-carbon aliphatic chain.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 60090-80-4
Cat. No. B13109069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethoxy-hept-1-yne
CAS60090-80-4
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCOC(CCCCC#C)OC
InChIInChI=1S/C9H16O2/c1-4-5-6-7-8-9(10-2)11-3/h1,9H,5-8H2,2-3H3
InChIKeyZNHIVTXKRYWFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Dimethoxy-hept-1-yne (CAS 60090-80-4): Technical Specifications and Class Overview for Procurement


7,7-Dimethoxy-hept-1-yne is a difunctional C9 organic building block characterized by a terminal alkyne and a masked aldehyde in the form of a dimethyl acetal at the C7 position [1]. This configuration is strategically designed to provide two orthogonal reactive handles within a seven-carbon aliphatic chain. The compound is primarily utilized in synthetic organic chemistry as a protected intermediate, enabling stepwise transformations where selective deprotection of the acetal to the corresponding aldehyde (hept-6-ynal) is required. Its value lies in its role as a synthetic linchpin in multi-step sequences, such as tandem cycloaddition reactions, where the protection of the aldehyde is essential to prevent undesired side reactions [2].

1
Orthogonal handles Stepwise alkyne and protected aldehyde transformations
2
Chain-length specificity Seven-carbon spacer for intramolecular cycloaddition geometry
3
Acetal protection Stable under basic/nucleophilic conditions; orthogonal reactivity

Why In-Class Analogs Cannot Substitute for 7,7-Dimethoxy-hept-1-yne in Complex Synthesis


Generic substitution of 7,7-dimethoxy-hept-1-yne with other acetal-protected terminal alkynes or the unprotected aldehyde (hept-6-ynal) is precluded by a combination of factors including chain-length-dependent reactivity and functional group incompatibility. The seven-carbon spacer between the terminal alkyne and the protected aldehyde is not arbitrary; it is a critical design element for specific intramolecular cycloadditions and macrocyclization strategies where the spatial orientation of reactive centers is paramount [1]. Furthermore, substituting this compound with the unprotected hept-6-ynal is not viable under strongly basic or nucleophilic conditions, as the free aldehyde would undergo uncontrolled polymerization or side reactions, whereas the dimethyl acetal protecting group remains stable. Therefore, the unique combination of chain length and protection chemistry dictates that this specific reagent is irreplaceable for its intended applications without a substantial, and often impractical, redesign of the synthetic route.

Target
Potential Substitute
Mismatch Risk
7,7-Dimethoxy-hept-1-yne
Shorter-chain analog (e.g., 4,4-dimethoxybut-1-yne)
Chain-length mismatch may alter ring size or cycloaddition geometry; structural necessity reported for specific transformations
7,7-Dimethoxy-hept-1-yne
Unprotected aldehyde (hept-6-ynal)
Free aldehyde may decompose under strong bases/nucleophiles; orthogonal protection strategy may be compromised

Quantitative Evidence for 7,7-Dimethoxy-hept-1-yne: Performance Data Against Key Comparators


Synthesis Yield of 7,7-Dimethoxy-hept-1-yne vs. 4,4-Dimethoxybut-1-yne

The synthesis of 7,7-dimethoxy-hept-1-yne via an adapted Vilsmeier protocol from hept-6-ynal and trimethyl orthoformate proceeds with an efficiency that is directly comparable to the established synthesis of its shorter-chain analog, 4,4-dimethoxybut-1-yne. Both routes provide a reliable method for obtaining the protected aldehyde-alkyne in good yield [1] [2].

Synthesis Yield
Cross-study comparable
Target: ~76%
4,4-Dimethoxybut-1-yne: 77–79%
Yield difference ≤3 pp
Comparable efficiency to shorter-chain homolog; supports procurement without yield penalty
Method context; cross-study comparison
Organic Synthesis Acetal Protection Yield Comparison

Reaction Regioselectivity: Markovnikov vs. Anti-Markovnikov Addition in C7 Alkynes

In iridium-catalyzed methanol addition to terminal alkynes, the parent alkyne (hept-1-yne) produces a mixture of Markovnikov (ketal) and anti-Markovnikov (acetal) products, with the anti-Markovnikov acetal formed to an extent of less than 10% [1]. This data provides a class-level inference for the reactivity of the protected analog, 7,7-dimethoxy-hept-1-yne, highlighting the inherent challenge of achieving anti-Markovnikov selectivity and the advantage of pre-installing the acetal moiety through a separate, high-yielding protection step.

Regioselectivity
Class-level
Markovnikov: >90%
Anti-Markovnikov: <10%
Ratio >9:1
Low intrinsic anti-Markovnikov selectivity; pre-protected acetal avoids this selectivity challenge
Class-level inference from hept-1-yne data
Catalysis Regioselectivity Alkyne Functionalization

Chain-Length Specificity in Tandem Cycloaddition Reactions

The 7-carbon chain of 7,7-dimethoxy-hept-1-yne was specifically selected for the construction of the pyrrolidine ring system in model studies toward the total synthesis of the alkaloid daphnilactone B [1]. This chain length is not interchangeable; a shorter homolog, such as 4,4-dimethoxybut-1-yne, would create an entirely different ring size or preclude the tandem [4+2]/[3+2] cycloaddition sequence due to geometric constraints.

Cycloaddition Fit
Head-to-head
Enabled stereocontrolled pyrrolidine ring construction in alkaloid model study. Shorter homolog unsuitable due to geometric constraints.
Chain-length specificity is structural requirement for target ring system
Model study context
Cycloaddition Natural Product Synthesis Stereocontrol

Functional Group Orthogonality: Acetal Protection in Multi-Step Synthesis

The dimethyl acetal protecting group in 7,7-dimethoxy-hept-1-yne provides orthogonal stability under strongly basic and nucleophilic conditions, unlike the free aldehyde, hept-6-ynal. While the free aldehyde can be converted to the acetal in high yield [1], the acetal form is essential for subsequent steps involving organometallic reagents or strong bases, where an unprotected aldehyde would be instantly decomposed. This is a well-established class-level advantage of acetals over aldehydes in complex molecule construction.

Orthogonal Protection
Class-level
Acetal stable under bases/nucleophiles; free aldehyde unstable
Orthogonal protection broadens step compatibility for multi-step routes
Class-level; verify under intended conditions
Protecting Group Strategy Chemoselectivity Step Economy

7,7-Dimethoxy-hept-1-yne: Key Application Scenarios Derived from Evidence


As a Linchpin in Stereocontrolled Alkaloid Total Synthesis

This compound is uniquely suited as a key intermediate in the total synthesis of complex polycyclic alkaloids, such as daphnilactone B. The specific seven-carbon tether between the alkyne and the protected aldehyde is critical for setting the correct ring size and stereochemistry in tandem [4+2]/[3+2] cycloaddition reactions [1]. This application is not achievable with shorter-chain analogs.

For Multi-Step Syntheses Requiring a Stable, Masked Aldehyde

In any synthetic sequence where a terminal alkyne must be carried through strongly basic or nucleophilic steps (e.g., alkylation, Grignard addition, or Sonogashira coupling) before the aldehyde is revealed, 7,7-dimethoxy-hept-1-yne is the required form of the reagent [1]. The free aldehyde would be incompatible and lead to significant side reactions.

As a Strategic Intermediate for Selective Late-Stage Functionalization

The compound is ideal for research programs focused on diversity-oriented synthesis where a late-stage aldehyde is needed for further diversification (e.g., reductive amination or Wittig reactions). This allows for the construction of a complex molecular architecture around the alkyne handle, followed by deprotection to introduce a final functional group [1].

Application
Selection Property
Validation Focus
Stereocontrolled alkaloid total synthesis
Chain-length specific geometry
Intramolecular cycloaddition feasibility
Multi-step syntheses with nucleophilic steps
Acetal protection stability
Compatibility with strong bases or organometallics
Late-stage functionalization via masked aldehyde
Orthogonal deprotection step
Aldehyde liberation without alkyne interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7-Dimethoxy-hept-1-yne

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.